molecular formula C26H19NO4 B2728762 Fmoc-3-amino-2-naphthoic acid CAS No. 372159-75-6

Fmoc-3-amino-2-naphthoic acid

Cat. No.: B2728762
CAS No.: 372159-75-6
M. Wt: 409.4 g/mol
InChI Key: KFPWKMFTOSWOQM-UHFFFAOYSA-N
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Description

Fmoc-3-amino-2-naphthoic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound’s structure includes a naphthoic acid moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-amino-2-naphthoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthoic acid moiety through a series of coupling reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-amino-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthoic acid derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Fmoc-3-amino-2-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative with similar protective group chemistry.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid: Another amino acid derivative with a pyridine moiety.

Uniqueness

Fmoc-3-amino-2-naphthoic acid is unique due to its combination of the Fmoc protective group and the naphthoic acid moiety. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

372159-75-6

Molecular Formula

C26H19NO4

Molecular Weight

409.4 g/mol

IUPAC Name

3-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C26H19NO4/c27-22-13-15-7-1-2-8-16(15)23(24(22)25(28)29)26(30)31-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-13,21H,14,27H2,(H,28,29)

InChI Key

KFPWKMFTOSWOQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)N

solubility

not available

Origin of Product

United States

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